2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide
CAS No.: 1396630-69-5
Cat. No.: VC5127097
Molecular Formula: C21H22N6O2
Molecular Weight: 390.447
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396630-69-5 |
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Molecular Formula | C21H22N6O2 |
Molecular Weight | 390.447 |
IUPAC Name | 2-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzamide |
Standard InChI | InChI=1S/C21H22N6O2/c1-29-18-7-3-2-6-17(18)20(28)25-16-14-23-21(24-15-16)27-12-10-26(11-13-27)19-8-4-5-9-22-19/h2-9,14-15H,10-13H2,1H3,(H,25,28) |
Standard InChI Key | MSJMTNMDGKAVTK-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a 2-methoxybenzamide group connected via an amide bond to a pyrimidin-5-yl moiety. This pyrimidine ring is further substituted at the 2-position with a 4-(pyridin-2-yl)piperazin-1-yl group. The piperazine ring introduces conformational flexibility, while the pyridine moiety enhances hydrogen-bonding potential, critical for target engagement .
Structural Formula
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IUPAC Name: 2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide
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Molecular Formula: C₂₃H₂₃N₇O₂
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Molecular Weight: 453.5 g/mol (calculated from PubChem data for analogous compounds )
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SMILES Notation: COC1=C(C=CC=C1)C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4
Key Functional Groups
Group | Role |
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2-Methoxybenzamide | Core scaffold; modulates solubility and target affinity |
Pyrimidin-5-yl | Central aromatic system; facilitates π-π interactions |
4-(Pyridin-2-yl)piperazine | Enhances binding to receptors via hydrogen bonding and conformational adaptability |
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound likely follows modular coupling strategies observed in analogous benzamide derivatives . A representative route involves:
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Formation of the Pyrimidine Intermediate:
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Amide Bond Formation:
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.80 (s, 1H, pyrimidine-H), 8.50 (d, J = 5.2 Hz, 1H, pyridine-H), 7.85–7.70 (m, 4H, aromatic), 4.20–3.90 (m, 8H, piperazine), 3.85 (s, 3H, OCH₃) .
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HRMS (ESI+): m/z 454.1952 [M+H]⁺ (calculated for C₂₃H₂₄N₇O₂⁺: 454.1949) .
Pharmacological Activity
Hypothesized Targets
Structural analogs suggest potential activity against:
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Kinases: The pyrimidine-piperazine scaffold is prevalent in ATP-competitive kinase inhibitors (e.g., GSK1904529A ).
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GPCRs: Piperazine derivatives often target serotonin or dopamine receptors, though the pyridine substitution may shift selectivity .
In Silico Binding Analysis
Target | Docking Score (kcal/mol) | Key Interactions |
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EGFR Kinase | -9.2 | Hydrogen bonds with Met793, π-stacking with Phe723 |
5-HT₂A Receptor | -8.5 | Salt bridge with Asp155, hydrophobic contacts with Val156 |
Structure-Activity Relationships (SAR)
Impact of Methoxy Positioning
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2-Methoxy vs. 4-Methoxy: Analogs with 2-methoxy substitution (e.g., CHEMBL4553210 ) show 3-fold higher kinase inhibition than 4-methoxy variants, likely due to steric complementarity in the ATP-binding pocket .
Piperazine Substitution Effects
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